3-Bromo-2-(1H-pyrazol-4-yl)pyridine
CAS No.:
Cat. No.: VC15821223
Molecular Formula: C8H6BrN3
Molecular Weight: 224.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3 |
|---|---|
| Molecular Weight | 224.06 g/mol |
| IUPAC Name | 3-bromo-2-(1H-pyrazol-4-yl)pyridine |
| Standard InChI | InChI=1S/C8H6BrN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) |
| Standard InChI Key | WIKMDNSRMJUBST-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)C2=CNN=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a six-membered pyridine ring with a five-membered pyrazole ring, creating a planar heterocyclic system. The bromine atom at the 3-position of the pyridine ring introduces steric and electronic effects that influence reactivity. The pyrazole moiety, with its two adjacent nitrogen atoms, contributes to hydrogen-bonding capabilities and coordination chemistry. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.06 g/mol | |
| IUPAC Name | 3-bromo-2-(1H-pyrazol-4-yl)pyridine | |
| SMILES Notation | C1=CC(=C(N=C1)C2=CNN=C2)Br |
The crystal structure remains undetermined, but computational models suggest a dihedral angle of approximately 15° between the pyridine and pyrazole rings, minimizing steric hindrance.
Spectroscopic Characterization
-
NMR Spectroscopy: -NMR spectra exhibit distinct signals for the pyridine protons (δ 8.3–8.6 ppm) and pyrazole protons (δ 7.9–8.1 ppm). The bromine atom deshields adjacent protons, causing downfield shifts .
-
Mass Spectrometry: ESI-MS shows a base peak at m/z 224.06 corresponding to the molecular ion .
Synthesis Methods
Suzuki-Miyaura Coupling
A common route involves Suzuki coupling between 3-bromo-2-iodopyridine and a pyrazole boronic ester. For example:
-
Step 1: React 3-bromo-2-iodopyridine with 1H-pyrazole-4-boronic acid pinacol ester in the presence of Pd(PPh) and NaCO in a dioxane/water mixture at 80°C.
-
Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) to yield 3-bromo-2-(1H-pyrazol-4-yl)pyridine with 65–70% efficiency.
Oxidative Dehydrogenation
An alternative method employs oxidation of dihydro intermediates:
-
Step 1: Synthesize ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate via cyclocondensation .
-
Step 2: Oxidize the dihydro intermediate using potassium persulfate () in acetonitrile with sulfuric acid catalysis, achieving 75–80% yield .
Chemical Reactivity
Halogen Exchange Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For instance, reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group, forming 3-piperidino-2-(1H-pyrazol-4-yl)pyridine.
Cross-Coupling Reactions
The compound serves as a substrate in Pd-catalyzed couplings:
-
Buchwald-Hartwig Amination: Reacting with aniline derivatives forms C–N bonds at the 3-position .
-
Sonogashira Coupling: Alkynylation with terminal alkynes introduces sp-hybridized carbon chains .
Biological Activities
Muscarinic Acetylcholine Receptor Modulation
Pyrazol-4-yl-pyridine derivatives, including 3-bromo-2-(1H-pyrazol-4-yl)pyridine, act as positive allosteric modulators (PAMs) of the M4 receptor. In vitro assays demonstrate:
Enzyme Inhibition
The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) with IC values <10 μM, suggesting potential drug-drug interaction risks.
Applications in Medicinal Chemistry
Neurological Therapeutics
M4 PAMs derived from 3-bromo-2-(1H-pyrazol-4-yl)pyridine show promise in treating schizophrenia and Alzheimer’s disease by enhancing cholinergic signaling .
Oncology
Analogues with appended fluorinated side chains exhibit antiproliferative activity against glioblastoma cells (IC = 2.1–4.3 μM) .
Pharmacological Evaluation
Selectivity Profiling
In Tango assays, the compound displays >100-fold selectivity for M4 over M1, M2, M3, and M5 receptors .
Metabolic Stability
Microsomal stability studies in human liver microsomes reveal a half-life () of 45 minutes, indicating moderate hepatic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume